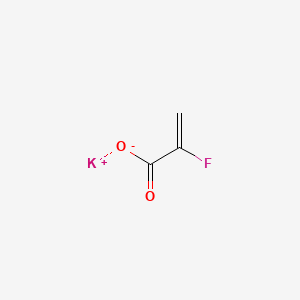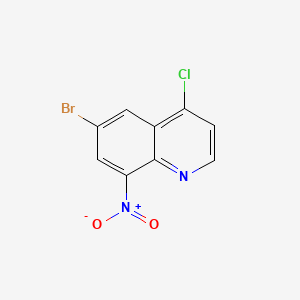![molecular formula C17H24N2O4S B598673 2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide CAS No. 1199773-18-6](/img/structure/B598673.png)
2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C17H24N2O4S. This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety attached to a benzenesulfonohydrazide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The 1,4-dioxaspiro[4.5]decane moiety is synthesized through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.
Sulfonohydrazide Formation: The benzenesulfonohydrazide core is prepared by reacting benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the spirocyclic intermediate with the benzenesulfonohydrazide under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonohydrazide group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonohydrazide moiety, where nucleophiles such as amines or thiols replace the hydrazide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonohydrazide: Lacks the spirocyclic moiety, resulting in different chemical properties and reactivity.
1,4-Dioxaspiro[4.5]decane derivatives: Similar spirocyclic structure but different functional groups attached.
Uniqueness
2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide is unique due to its combination of a spirocyclic structure with a sulfonohydrazide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-12-10-13(2)16(14(3)11-12)24(20,21)19-18-15-4-6-17(7-5-15)22-8-9-23-17/h10-11,19H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCRRQVCMGNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC3(CC2)OCCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681857 |
Source


|
| Record name | N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-18-6 |
Source


|
| Record name | 2,4,6-Trimethylbenzenesulfonic acid 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)







![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)





